molecular formula C10H13N B1207884 3-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1207884
CAS No.: 29726-60-1
M. Wt: 147.22 g/mol
InChI Key: UEKQPSAKUNXFHL-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group attached to the third carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Mechanism of Action

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It primarily targets dopamine (DA) receptors, interacting with their agonistic conformation . It also inhibits the activity of both monoamine oxidase A and B (MAO A/B) enzymes .

Mode of Action

1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism towards COMT-dependent O-methylation . It also has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .

Biochemical Pathways

1MeTIQ affects various biochemical pathways. It has been found to have a significant impact on dopamine metabolism . It also has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.

Pharmacokinetics

It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action are diverse. It has been found to have neuroprotective properties , and it can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also has antiaddictive properties, as demonstrated in studies with cocaine self-administered rats .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other biogenic amines and electrophilic compounds can affect the formation of 1MeTIQ . More research is needed to fully understand how environmental factors influence the action of 1MeTIQ.

Future Directions

The future research directions for 3-Methyl-1,2,3,4-tetrahydroisoquinoline are promising. Due to its diverse biological activities against various infective pathogens and neurodegenerative disorders, there is considerable interest in the scientific community for the development of novel THIQ analogs with potent biological activity . Furthermore, it has potential as a drug for combating substance abuse, through the attenuation of craving .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of monoamine neurotransmitters in the brain . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards O-methylation . These interactions highlight its potential in modulating neurotransmitter levels and protecting against neurodegenerative disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the formation of free radicals and reduce oxidative stress, thereby protecting cells from damage . Furthermore, it affects the levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and reducing the production of free radicals . This compound also inhibits the activity of MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin . These molecular interactions are essential for its neuroprotective and neurorestorative properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal conditions and exhibits long-term neuroprotective effects . Over time, it continues to inhibit oxidative stress and maintain neurotransmitter levels, which are crucial for its sustained neuroprotective action . Additionally, its degradation products do not exhibit significant toxicity, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective effects without causing adverse reactions . At higher doses, it may lead to toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of neurotransmitters like dopamine and serotonin . These interactions affect metabolic flux and metabolite levels, contributing to its neuroprotective properties . Additionally, it undergoes enzymatic synthesis in the brain, further highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific regions . These interactions are crucial for its effective distribution and therapeutic action . Moreover, its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the mitochondrial-synaptosomal fraction of the brain, where it exerts its neuroprotective effects . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in these subcellular regions is essential for its role in modulating neurotransmitter levels and protecting against neurodegeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) .

Industrial Production Methods

Industrial production of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Multicomponent reactions (MCRs) have also been explored for the synthesis of tetrahydroisoquinoline derivatives, offering advantages in terms of atom economy and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the third carbon atom influences its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874097
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29726-60-1
Record name 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3.0 g of 3-methylisoquinoline(21 mM) and 50 ml of methanol were mixed and 0.84 g of platinum oxide was added thereto. The mixture was subjected to hydrogenation at 40 psi and filtered. The filtrate was concentrated under a reduced pressure, to give 3.3 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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